Oxan-3-yl trifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88410-38-2 |
|---|---|
Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
oxan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(11)13-5-2-1-3-12-4-5/h5H,1-4H2 |
InChI Key |
PKYHVPUMLIGKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Applications of Oxan 3 Yl Trifluoroacetate in Advanced Organic Synthesis
Precursor for Trifluoromethylated Organic Compounds
The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While not as common as other trifluoromethylating agents, trifluoroacetate (B77799) esters can, under specific conditions, serve as a source of the CF₃ radical.
Oxan-3-yl trifluoroacetate can potentially act as a precursor for the introduction of trifluoromethyl groups onto various organic scaffolds. This transformation can be envisioned to occur through a photoredox-catalyzed decarboxylation process, similar to what has been reported for trifluoroacetic acid and its anhydride (B1165640). In such a reaction, the trifluoroacetate ester would undergo a single-electron reduction, followed by fragmentation to release a trifluoromethyl radical, which can then be captured by an aromatic or heteroaromatic substrate.
A hypothetical reaction for the trifluoromethylation of an arene could be:
Ar-H + CF3CO-O-(oxan-3-yl) --(Photocatalyst, Light)--> Ar-CF₃
This method would offer a way to install a CF₃ group onto a range of molecular frameworks.
Table 3: Potential Scaffolds for Trifluoromethylation
| Scaffold Type | Example | Product |
| Aromatic | Benzene | Trifluoromethylbenzene |
| Heteroaromatic | Pyridine (B92270) | Trifluoromethylpyridine |
| Alkene | Styrene | 1-Phenyl-2,2,2-trifluoroethane |
The trifluoromethyl radical generated from this compound could also be utilized in the synthesis of trifluoromethyl-containing heterocycles. These heterocycles are important structural motifs in many pharmaceuticals. A possible synthetic route could involve the [3+2] cycloaddition of a trifluoromethyl-containing building block, generated in situ, with a suitable dipolarophile.
For example, a trifluoromethylnitrile oxide, potentially formed from a derivative of this compound, could react with an alkene to form a trifluoromethyl-substituted isoxazoline.
Table 4: Examples of Trifluoromethyl-Containing Heterocycles
| Heterocycle Class | Example |
| Isoxazoles | 3-Trifluoromethylisoxazole |
| Triazoles | 5-Trifluoromethyl-1,2,4-triazole |
| Pyrazoles | 3-Trifluoromethylpyrazole |
Building Block in Complex Molecular Architectures
The bifunctional nature of this compound, possessing both the reactive trifluoroacetate group and the synthetically versatile oxane ring, makes it a potentially useful building block for the construction of complex molecular architectures. The oxane ring can be a core component of various natural products and biologically active molecules, and its functionalization can be achieved through various synthetic manipulations.
For instance, the oxane ring can be opened or further functionalized after the trifluoroacetate group has been utilized in a reaction. This sequential reactivity allows for the introduction of multiple points of diversity from a single starting material, which is a valuable strategy in combinatorial chemistry and drug discovery.
A hypothetical synthetic sequence could involve the initial use of the trifluoroacetate group for a trifluoromethylation reaction, followed by the modification of the oxane ring to build a more complex scaffold. This approach highlights the potential of this compound as a versatile tool in the synthetic chemist's arsenal.
Construction of Glycoconjugates and Modified Carbohydrates
The synthesis of complex carbohydrates and glycoconjugates often relies on the strategic use of protecting groups and activated sugar donors. The trifluoroacetate group, due to its electron-withdrawing nature, can function as an activating group in glycosylation reactions. While direct use of this compound is not explicitly detailed in the provided results, the principles of carbohydrate chemistry suggest its utility. For instance, trifluoroacetic acid (TFA) is commonly used in the deprotection steps of carbohydrate synthesis, such as cleaving Boc protecting groups from glucosamine.
Furthermore, modified glycosylated compounds are often prepared as their trifluoroacetic acid salts to improve solubility and stability. An example is Tri-GalNAc(OAc)3 TFA, a complex building block used for creating more intricate glycoconjugates. The general principle involves the reaction of a glycosyl donor with a glycosyl acceptor, promoted by an activating agent, to form a glycosidic linkage. The stability and reactivity of the leaving group on the glycosyl donor are critical for the success of the glycosylation.
The synthesis of such complex molecules is a stepwise process requiring careful selection of protecting groups and activating reagents to construct the desired oligosaccharide. Hydrolysis, often with acids like TFA, is a key step in processing and analyzing the final carbohydrate structures.
| Application Area | Key Transformation | Relevant Compounds/Reagents | Significance |
| Glycoconjugate Synthesis | Glycosylation, Deprotection | Glycosyl Donors/Acceptors, Trifluoroacetic Acid (TFA) | Building complex biomolecules for research in biochemistry and pharmaceutical development. |
| Modified Carbohydrates | Synthesis of Building Blocks | Tri-GalNAc(OAc)3 TFA | Acts as a building block for more complex glycoconjugates, with the TFA salt enhancing solubility. |
| Oligosaccharide Synthesis | Stepwise Assembly | Protected Monosaccharides | Enables the construction of oligosaccharides with specific linkages and stereochemistry for studying biological functions. |
Scaffold for Novel Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental components of a vast array of natural products and pharmacologically active molecules. The oxane ring of this compound provides a saturated, non-aromatic scaffold that can be elaborated into diverse heterocyclic systems. Synthetic strategies often involve the cyclization of precursors containing the oxane moiety.
The synthesis of nitrogen heterocycles can be achieved through various catalytic methods, including dehydrative cyclization reactions to form structures like oxazolines. Solvents such as hexafluoroisopropanol (HFIP) are often optimal for these transformations as they can stabilize cationic intermediates. The trifluoroacetate group can serve as a good leaving group in cyclization reactions initiated by nucleophilic attack from a nitrogen-containing functional group tethered to the oxane scaffold.
Modern synthetic methods provide rapid access to new heterocyclic structures, which is crucial in drug discovery. These methods include one-pot reactions that "stitch" together different fragments to assemble complex molecular architectures. The oxane framework can be a key part of a precursor that undergoes cyclization to form substituted piperidines or other six-membered heterocycles.
| Reaction Type | Catalyst/Reagent | Resulting Heterocycle | Significance |
| Dehydrative Cyclization | Re2O7, HFIP | Oxazolines, Oxazines | Environmentally benign method for forming N-heterocycles under mild conditions. |
| Tandem Diazotization/Cyclization | Diazotizing agents | 1,2,3-triazin-7(6H)-ones | Access to novel nitrogen heterocyclic systems with potential as drug candidates. |
| [3+2] Cycloaddition | Metal catalysts (e.g., Palladium) | Pyrroles, Carbolines | Efficient assembly of polyfunctionalized nitrogen heterocycles. |
Integration into Three-Dimensional Chemical Scaffolds for Drug Discovery
The development of new therapeutics is increasingly focused on exploring three-dimensional (3D) chemical space to identify molecules with improved potency and selectivity. Sp3-rich scaffolds, like the oxane ring system, are highly desirable as they provide access to non-flat molecular shapes that can better match the complex binding sites of biological targets. this compound can be a starting point for building such 3D structures.
Lead-oriented synthesis (LOS) is a strategy that aims to create libraries of diverse 3D compounds suitable for biological screening. The synthesis of complex molecules containing the oxan-3-yl moiety has been reported in the context of medicinal chemistry. These molecules often feature multiple functional groups and chiral centers, making them suitable candidates for drug development. For example, complex piperidine (B6355638) derivatives incorporating an oxan-3-yl side chain have been investigated.
The integration of such scaffolds into drug discovery programs involves generating libraries of structurally diverse molecules that can be screened against various biological targets. Three-dimensional printing technologies are even being used to create drug-loaded scaffolds for therapeutic applications, highlighting the importance of the scaffold itself in modern medicine.
| Scaffold Type | Synthetic Strategy | Application | Key Finding |
| Spiroacetal Frameworks | Multi-step synthesis involving cyclization | Compound library assembly for drug discovery | Provides conformationally well-defined, sp3-rich scaffolds that occupy novel chemical space. |
| Polyfunctional 3D Scaffolds | Branching synthesis and cyclization toolkits | Targeting lead-like chemical space | Efficient preparation of shape-diverse molecular scaffolds for biological screening. |
| Metallofragments | Use of inert metal complexes | Accessing underutilized 3D fragment space | Complements conventional organic fragments by providing unique three-dimensional shapes. |
Advanced Synthetic Applications in Specialized Chemical Fields
Research in Organofluorine Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoroacetate group in this compound makes it a subject of interest in organofluorine chemistry. The trifluoromethyl (CF3) group is highly electronegative and can influence the reactivity of the entire molecule.
Trifluoroacetylation is a common reaction in organic synthesis, often used for the protection of functional groups or as a step towards introducing a CF3 group. Reagents like ethyl trifluoroacetate are used for the trifluoroacetylation of amines and in the synthesis of trifluoromethyl ketones. The trifluoroacetate moiety itself is a stable entity but can participate in specific reactions. For example, trifluoroacetic acid (TFA) is a widely used reagent and solvent in organic synthesis due to its strength, volatility, and solubility.
Research in this field includes developing new methods for fluorination and for synthesizing complex fluorinated molecules. The trifluoroacetate group can be a precursor to other fluorine-containing functionalities. For instance, trifluoroacetaldehyde (B10831) hydrazones are used as building blocks for trifluoromethylated pyrazoles and other heterocycles. The chemistry of trifluoroacetone, a related compound, also highlights the unique reactivity of molecules bearing a CF3 group next to a carbonyl.
| Compound/Reagent | Application | Reaction Type | Reference |
| Ethyl Trifluoroacetate | Synthesis of fluorinated compounds | Trifluoroacetylation, Metathesis | , |
| Trifluoroacetic Acid (TFA) | Reagent, Catalyst, Solvent | Deprotection, Rearrangements, Oxidations | , |
| Trifluoromethyl Aldoxime | Synthesis of fluorinated heterocycles | 1,3-Dipolar Cycloaddition | |
| Zinc Trifluoroacetate Cluster | Catalyst | Transesterification, Oxazoline formation |
Use in Asymmetric Synthesis and Chiral Pool Strategies
Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The oxane ring in this compound is chiral, making it a valuable starting material in "chiral pool" synthesis. This strategy utilizes readily available enantiopure compounds from nature as starting materials to build more complex chiral molecules.
The inherent chirality of the oxane scaffold can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure or enriched products. For example, enantiopure starting materials derived from the chiral pool are used in the synthesis of complex natural products and their analogs.
Sulfoxides are another class of powerful chiral auxiliaries used in a wide range of asymmetric reactions, demonstrating the broad utility of using chiral building blocks to control stereochemistry. The principles of asymmetric synthesis, such as using chiral catalysts or auxiliaries, are applied to create complex molecules like synthetic lipoxin mimetics, where control of stereochemistry is crucial for biological activity. While specific examples detailing the use of this compound as a chiral auxiliary were not found, its structure is well-suited for such applications in asymmetric synthesis, for instance, in Pictet-Spengler reactions to create chiral β-carbolines.
| Strategy | Chiral Source/Auxiliary | Target Molecule Type | Significance |
| Chiral Pool Synthesis | Oxane-based structures, Amino acids | Natural product analogs, Bioactive molecules | Utilizes readily available chiral molecules to synthesize complex, enantiopure compounds. |
| Asymmetric Catalysis | Chiral catalysts | Enantiopure products | Enables the synthesis of specific stereoisomers with high efficiency and selectivity. |
| [3+2] Cycloadditions | L-proline derived azomethine ylides | Spirooxindole hybrids | Creates multiple contiguous asymmetric centers with high diastereoselectivity. |
| Biocatalysis | Lactate Dehydrogenases | Chiral 3,3,3-trifluoro-2-hydroxypropanoic acids | Enzymatic reduction provides access to both enantiomers of a chiral building block with excellent stereoselectivity. |
Advanced Spectroscopic and Analytical Characterization of Oxan 3 Yl Trifluoroacetate
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules. These two techniques are often complementary.
FT-IR and Raman spectra of oxan-3-yl trifluoroacetate (B77799) would exhibit characteristic absorption bands corresponding to its specific functional groups.
Carbonyl (C=O) Stretching : A strong absorption band in the FT-IR spectrum, typically in the region of 1780-1800 cm⁻¹, is characteristic of the C=O stretching vibration in a trifluoroacetate ester. This high frequency is due to the strong electron-withdrawing effect of the CF₃ group. The corresponding Raman signal might be weaker.
C-F Stretching : Strong bands in the FT-IR spectrum between 1100 and 1300 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.
C-O Stretching : The C-O stretching vibrations of the ester linkage and the ether linkage within the oxane ring would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for Oxan-3-yl Trifluoroacetate
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O | Stretching | 1780-1800 (strong) | 1780-1800 (weak-medium) |
| C-F | Stretching | 1100-1300 (strong, multiple bands) | 1100-1300 (weak) |
| C-O (ester) | Stretching | 1200-1300 (strong) | 1200-1300 (medium) |
| C-O (ether) | Stretching | 1050-1150 (strong) | 1050-1150 (medium) |
| C-H (alkane) | Stretching | 2850-3000 (medium) | 2850-3000 (strong) |
| Note: These are general ranges and the exact frequencies can vary. |
Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. The oxane ring can exist in different conformations, such as chair and boat forms. These different conformations can give rise to distinct vibrational signatures in the FT-IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to determine the predominant conformation of this compound in different phases (gas, liquid, or solid). Temperature-dependent studies can also reveal information about the relative energies of the different conformers.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds by providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition.
Accurate Mass Determination and Elemental Composition
The elemental formula for this compound is C₇H₉F₃O₃. Using high-resolution mass spectrometry, the expected exact mass of the neutral molecule can be calculated. For the protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), the calculated accurate mass provides a critical data point for confirming the compound's identity. The difference between the experimentally measured mass and the calculated mass, typically in the low parts-per-million (ppm) range, validates the assigned elemental composition.
Table 1: Calculated Exact Mass for this compound and its Protonated Adduct
| Species | Elemental Formula | Calculated Exact Mass (Da) |
| [M] | C₇H₉F₃O₃ | 198.05038 |
| [M+H]⁺ | C₇H₁₀F₃O₃⁺ | 199.05766 |
This data is calculated based on monoisotopic masses of the most abundant isotopes.
Elucidation of Fragmentation Pathways and Structural Information
Tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds.
Key predicted fragmentation pathways include:
Cleavage of the Ester Bond: The bond between the oxane oxygen and the trifluoroacetyl group is susceptible to cleavage. This can lead to the formation of a fragment corresponding to the protonated oxan-3-ol cation or further fragmentation of the trifluoroacetate moiety.
Fragmentation of the Oxane Ring: As a cyclic ether, the oxane ring can undergo characteristic ring-opening and cleavage. Fragmentation often occurs alpha to the ether oxygen. The loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O) from the fragmented ring is also a common pathway observed in related structures.
Table 2: Predicted Key Fragment Ions of this compound in Positive Ion Mode MS/MS
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Description |
| 113.9927 | [CF₃COO]⁻ | Trifluoroacetate anion (in negative mode) or neutral loss of CF₃COOH from [M+H]⁺. |
| 85.0648 | [C₅H₉O]⁺ | Resulting from the cleavage of the ester linkage and loss of trifluoroacetic acid. |
| 69.0022 | [CF₃]⁺ | Trifluoromethyl cation resulting from cleavage within the ester group. |
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity between the oxan-3-yl and trifluoroacetate moieties.
X-ray Crystallography for Solid-State Structural Determination
While HRMS confirms elemental composition and connectivity, X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound to be analyzed by this technique, a suitable single crystal must first be grown.
Elucidation of Absolute Stereochemistry
The C3 carbon of the oxane ring in this compound is a stereocenter. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. If the compound is synthesized as a single enantiomer, X-ray crystallography can determine its absolute configuration. This is often achieved by co-crystallizing the compound with a molecule of known stereochemistry or by using anomalous dispersion effects, typically requiring the presence of a heavier atom. This analysis would confirm whether the trifluoroacetate group is oriented in the (R) or (S) configuration relative to the oxane ring.
Understanding Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by intermolecular forces. X-ray diffraction analysis reveals how molecules of this compound pack together. The primary interactions expected to dictate the crystal packing are dipole-dipole forces, arising from the polar C-O and C=O bonds, and van der Waals forces. The highly electronegative fluorine atoms of the trifluoroacetate group can also participate in weak intermolecular interactions. Understanding these packing arrangements is crucial as they can influence physical properties of the solid material such as melting point and solubility.
Chromatographic Techniques Coupled with Spectroscopic Detection
Chromatography is essential for separating the target compound from impurities and for its quantification. When coupled with a spectroscopic detector like a mass spectrometer (e.g., LC-MS or GC-MS), it becomes a powerful analytical tool for both qualitative and quantitative analysis.
For this compound, a moderately polar compound, several chromatographic methods would be suitable:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This would likely be the primary method for purity assessment. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Trifluoroacetic acid (TFA) itself is often used as a mobile phase additive to improve peak shape, though it can cause ion suppression in ESI-MS.
Gas Chromatography (GC): Given its predicted volatility, GC could also be employed, likely coupled to a mass spectrometer (GC-MS). The retention time provides a measure of the compound's identity, while the mass spectrometer provides definitive structural confirmation.
Ion Chromatography (IC): This technique is particularly well-suited for the analysis of the trifluoroacetate anion. It could be used to quantify any free trifluoroacetic acid present as an impurity or to analyze the compound after hydrolysis. IC separates ions based on their interaction with an ion-exchange resin and is highly sensitive for detecting anions like trifluoroacetate in various matrices.
The coupling of these separation techniques with mass spectrometry ensures that co-eluting impurities can be identified, providing a comprehensive profile of the sample's composition and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. This technique allows for the separation of the compound from a mixture, followed by its identification and quantification based on its mass spectrum. The trifluoroacetate group enhances the volatility of the parent oxan-3-ol, making it amenable to GC analysis.
In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. For this compound, a non-polar or medium-polarity column, such as one coated with 5% phenyl methylpolysiloxane, would likely provide good chromatographic resolution.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The fragmentation pattern of cyclic ethers in EI-MS often involves ring-opening and subsequent cleavages, providing structural information. The presence of the trifluoroacetate group would lead to characteristic fragments, aiding in the compound's identification.
Hypothetical GC-MS Data for this compound Purity Analysis:
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (70 eV) |
| Expected Retention Time | ~12.5 min |
| Expected Molecular Ion (M+) | m/z 198 |
| Major Fragment Ions | m/z 113, 85, 69, 57 |
This data is illustrative and based on the general principles of GC-MS analysis of similar compounds.
The purity of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all detected peaks. The presence of impurities would be indicated by additional peaks with different retention times and mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from its precursors. LC-MS is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS.
A significant challenge in the LC-MS analysis of compounds containing a trifluoroacetate (TFA) moiety is the potential for ion suppression, especially when using electrospray ionization (ESI). The trifluoroacetate anion can form strong ion pairs with positively charged analytes in the gas phase within the ESI source, neutralizing them and preventing their detection by the mass spectrometer.
To mitigate this effect, several strategies can be employed. One common approach is to use a different mobile phase additive, such as formic acid or acetic acid, which are weaker ion-pairing agents. Post-column addition of a reagent that displaces the trifluoroacetate can also enhance the signal of the target analyte.
For monitoring the synthesis of this compound, a reversed-phase LC method would likely be employed. The reaction mixture would be periodically sampled, diluted, and injected into the LC-MS system. The disappearance of starting materials and the appearance of the product peak would be tracked over time.
Hypothetical LC-MS Parameters for Reaction Monitoring of this compound Synthesis:
| Parameter | Condition |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS Ionization Mode | Electrospray Ionization (Positive) |
| Expected [M+H]+ | m/z 199 |
This data is illustrative and based on the general principles of LC-MS analysis.
By plotting the peak area of this compound against time, a reaction profile can be generated, providing valuable kinetic information and helping to determine the optimal reaction conditions.
Integration with Advanced Spectroscopy and Chemometrics for Complex Samples
In the analysis of complex samples, such as environmental matrices or biological fluids, where this compound may be present alongside numerous other compounds, the integration of chromatographic techniques with advanced spectroscopic methods and chemometrics is essential. Chemometrics utilizes multivariate statistics to extract meaningful information from large and complex datasets.
Techniques like principal component analysis (PCA) can be applied to the full-scan GC-MS or LC-MS data to identify patterns and differentiate between samples based on their chemical profiles. This is particularly useful for quality control purposes or for identifying sources of contamination.
For quantitative analysis in complex matrices, where signal overlap may be an issue, multivariate calibration methods such as partial least squares (PLS) regression can be employed. PLS can build a predictive model that correlates the spectral data with the concentration of this compound, even in the presence of interfering substances.
The application of chemometrics can significantly enhance the information obtained from the analysis of this compound by:
Improving signal resolution: Resolving overlapping chromatographic peaks.
Pattern recognition: Classifying samples based on their chemical fingerprints.
Calibration in complex matrices: Quantifying the analyte in the presence of interferences.
The combination of high-resolution mass spectrometry with chemometric tools provides a powerful platform for the comprehensive characterization of this compound in a variety of contexts.
Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational chemistry studies published for the compound “this compound.” The required data to populate the requested article outline—including Density Functional Theory (DFT) studies, prediction of spectroscopic parameters, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis, and reaction mechanism predictions—are not present in the accessible public domain for this specific molecule.
While general computational methodologies exist for analyzing related structures, such as other oxane derivatives or different trifluoroacetate esters , applying these findings to this compound without specific calculations would be scientifically inaccurate. The strict requirement to focus solely on "this compound" cannot be met due to the absence of dedicated research on its computational and theoretical properties.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this particular compound.
Theoretical and Computational Chemistry Approaches to Oxan 3 Yl Trifluoroacetate
Theoretical and computational chemistry provide powerful tools to investigate the structure, dynamics, and potential interactions of molecules like oxan-3-yl trifluoroacetate (B77799) at an atomic level. These methods complement experimental data by offering insights into conformational preferences, intramolecular forces, and principles for designing new analogues with desired properties.
Conformational Analysis and Molecular Dynamics Simulations: Exploration of Preferred Conformations of the Oxane Ring System
The six-membered oxane ring in oxan-3-yl trifluoroacetate is not planar and exists in a variety of conformations that are in dynamic equilibrium. The most stable of these is typically the chair conformation, which minimizes both angle strain and torsional strain.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the oxane ring. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and the preferred orientations of its substituents. For the oxane ring, the primary conformations of interest are the chair, boat, and twist-boat forms.
Table 1: Theoretical Relative Energies of Oxane Ring Conformations
| Conformation | Theoretical Relative Energy (kcal/mol) | Key Features |
| Chair | 0.0 | Most stable; minimizes steric and torsional strain. |
| Twist-Boat | 5.0 - 6.0 | Intermediate energy; more flexible than the chair. |
| Boat | 6.0 - 7.0 | High energy; significant steric hindrance between "flagpole" hydrogens. |
Note: These are generalized theoretical values for a simple oxane ring. The presence of the trifluoroacetate group at the 3-position will influence these energies.
The trifluoroacetate substituent at the 3-position can exist in either an axial or equatorial position in the chair conformation. The equatorial position is generally favored for bulky substituents as it minimizes steric interactions with the other ring atoms. However, the energetic preference can be influenced by solvent effects and specific intramolecular interactions. MD simulations in explicit solvent can provide a more accurate representation of the conformational equilibrium in a realistic environment.
Understanding Intramolecular Interactions and Dynamics
The structure and dynamics of this compound are governed by a complex interplay of intramolecular interactions. These include:
Steric Hindrance: The bulky trifluoroacetate group creates steric strain, influencing the conformational preference of the oxane ring.
Dipole-Dipole Interactions: The highly polar C-F and C=O bonds in the trifluoroacetate group, as well as the C-O-C ether linkage in the oxane ring, create local dipoles. The interactions between these dipoles can stabilize or destabilize certain conformations.
Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, in the presence of protic solvents or other molecules, the oxygen atoms of the ether and ester groups can act as hydrogen bond acceptors.
Gauche Effects: The relative orientation of adjacent polar bonds, such as the C-O bonds in the oxane ring, can be influenced by the gauche effect, where a gauche conformation is electronically favored over the anti conformation.
Variable temperature NMR spectroscopy, in conjunction with computational modeling, can be a powerful tool to study the equilibrium between different conformations, as has been demonstrated for other trifluoroacetate esters. Such studies can reveal the energetic barriers to conformational changes and the relative populations of different conformers.
Rational Design Principles for Novel this compound Analogues
Theoretical and computational methods are instrumental in the rational design of new molecules based on the this compound scaffold. These approaches allow for the prediction of properties and activities before undertaking costly and time-consuming chemical synthesis.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target or for specific physicochemical properties. Starting with the core structure of this compound, a virtual library of analogues can be generated by systematically modifying different parts of the molecule, such as:
Substitution on the Oxane Ring: Introducing various functional groups at different positions on the oxane ring.
Modification of the Ester Group: Replacing the trifluoroacetate with other ester groups or bioisosteres.
Stereochemical Variations: Exploring different stereoisomers of the substituted oxane ring.
These virtual libraries can then be screened using techniques like molecular docking to predict their binding affinity to a specific protein target. High-throughput screening of virtual libraries can rapidly identify promising candidates for further investigation.
Table 2: Example of a Virtual Library Design Strategy for this compound Analogues
| Scaffold Position | R-Group Variation | Desired Property Modification |
| Oxane Ring (C2, C4, C5, C6) | -CH3, -OH, -F, -NH2 | Altering polarity, solubility, and steric profile. |
| Trifluoroacetate (CF3) | -CH3, -Cl, -OCH3 | Modulating electronic properties and metabolic stability. |
| Ester Linkage (-OCO-) | -NHCO-, -CH2O-, -SO2- | Exploring bioisosteric replacements to improve stability or activity. |
The design of these libraries can be guided by principles of diversity-oriented synthesis to ensure broad coverage of chemical space or focused on known "privileged structures" that are often found in bioactive molecules.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. From a theoretical perspective, descriptors used in QSAR/QSPR models can be calculated using computational chemistry methods.
For a series of this compound analogues, these descriptors could include:
Electronic Descriptors: Atomic charges, dipole moments, and molecular orbital energies (e.g., HOMO and LUMO energies).
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Lipophilicity Descriptors: Calculated logP (octanol-water partition coefficient).
By building a QSAR model based on a training set of compounds with known activity, the activity of new, unsynthesized analogues can be predicted. This allows for the prioritization of synthetic efforts towards compounds that are most likely to be active.
Table 3: Theoretical Descriptors for QSAR/SPR Analysis of this compound Analogues
| Descriptor Type | Example Descriptor | Potential Impact on Activity/Property |
| Electronic | Partial charge on carbonyl carbon | Reactivity, interaction with polar residues in a binding site. |
| Steric | Molecular Volume | Fit within a binding pocket, steric hindrance. |
| Lipophilicity | Calculated logP | Membrane permeability, solubility. |
| Conformational | Dihedral angle of the ester group | Orientation for optimal target interaction. |
These theoretical SAR and SPR studies, when combined with experimental data, provide a powerful framework for understanding how modifications to the this compound structure influence its behavior and for designing novel compounds with tailored properties.
Q & A
Q. Key Factors :
- Catalyst Choice : Alkali metal alkoxides (e.g., NaOEt) improve reaction efficiency.
- Temperature Control : Excess heat can hydrolyze trifluoroacetate esters.
- Purification : Chromatography or recrystallization removes unreacted TFA, which can interfere with downstream applications.
Basic: How can ion chromatography be optimized for detecting trifluoroacetate (TFA) in environmental or biological matrices?
Methodological Answer:
Ion chromatography (IC) with suppressed conductivity detection is the gold standard for TFA analysis:
- Column Selection : Use high-capacity anion-exchange columns (e.g., Dionex AS11-HC) to resolve TFA from interfering anions (e.g., chloride, sulfate) .
- Eluent Composition : A gradient of KOH (5–40 mM) enhances separation efficiency.
- Sample Preparation : Preconcentration via solid-phase extraction (SPE) or lyophilization improves sensitivity. Detection limits as low as 0.2 ppb are achievable in snow/ice samples .
Validation : Spike recovery tests (e.g., 90–110% recovery in surface water) and inter-laboratory comparisons ensure reproducibility.
Advanced: How do trifluoroacetate groups influence the catalytic activity of metal-organic frameworks (MOFs), and what experimental approaches validate these effects?
Methodological Answer:
Trifluoroacetate acts as a modulator in MOF synthesis (e.g., UiO-66(Zr)) by:
Q. Validation Techniques :
- X-ray Diffraction (XRD) : Confirms structural integrity and defect density.
- NH₃-TPD : Quantifies acid site strength and distribution.
- Catalytic Testing : MOFs with trifluoroacetate-derived defects show 3× higher activity in Lewis acid-catalyzed reactions (e.g., Meerwein-Ponndorf-Verley reductions) .
Advanced: What mechanisms explain the environmental persistence of trifluoroacetate, and how can isotopic labeling studies track its biogeochemical cycling?
Methodological Answer:
TFA’s persistence stems from its resistance to hydrolysis and microbial degradation. Key findings:
- Anthropogenic Sources : Degradation of hydrofluorocarbons (HFCs) and pharmaceuticals contributes to rising TFA levels in surface waters (e.g., 2–5 ng/L annual increase in California) .
- Natural Sources : Volcanic emissions and biomass burning account for <10% of environmental TFA .
Q. Isotopic Tracing :
- ¹⁹F NMR or LC-MS/MS : Track ¹³C-labeled TFA in microcosm studies to quantify biodegradation rates.
- Field Surveys : Compare TFA/CF₃⁻ ratios in rainwater (e.g., 1.2–3.8 ng/L in Guangzhou) to model atmospheric transport .
Contradictions : Early studies underestimated TFA accumulation rates due to analytical limitations; modern IC methods reveal 20-year doubling in some regions .
Advanced: How can surface science techniques deconvolute trifluoroacetate decomposition pathways in catalytic systems?
Methodological Answer:
- Temperature-Programmed Desorption (TPD) : Differentiates acetate (CH₃COO⁻) and trifluoroacetate (CF₃COO⁻) decomposition via CO₂ release profiles (e.g., CH₃ at 300°C vs. CF₃ at 450°C) .
- X-ray Photoelectron Spectroscopy (XPS) : Monitors F1s binding energy shifts (689–692 eV) to confirm trifluoroacetate adsorption on metal surfaces.
- In Situ FTIR : Identifies intermediates like CF₃CO* during thermal degradation.
Case Study : On Pt(111), trifluoroacetate decomposes via C–F bond cleavage, forming adsorbed F⁻ and CO₂, whereas acetate undergoes C–C scission .
Basic: What safety protocols are critical when handling trifluoroacetate derivatives in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of TFA vapors (TLV: 0.1 ppm).
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats (TFA esters are flammable; flash point ≈32°C) .
- Waste Disposal : Neutralize TFA with aqueous NaHCO₃ before disposal to prevent groundwater contamination.
Advanced: What role does trifluoroacetate play in ionic liquid design for separation processes?
Methodological Answer:
1-Ethyl-3-methylimidazolium trifluoroacetate ([EMIM][TFA]) exhibits:
- High Selectivity : Separation factors >50 for hexane/benzene at 298 K, outperforming conventional solvents like sulfolane .
- Thermodynamic Analysis : Activity coefficients (γ₁₃^∞) for alkanes in [EMIM][TFA] correlate with solute polarity, enabling predictive modeling for extraction workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
